Product packaging for 3-Methoxy Favipiravir(Cat. No.:)

3-Methoxy Favipiravir

Cat. No.: B13429669
M. Wt: 171.13 g/mol
InChI Key: KAXZXZCNSDBROE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Favipiravir (B1662787) Discovery and Its Significance in Antiviral Chemotherapy

The story of modern pyrazine (B50134) carboxamide antivirals begins with the discovery of Favipiravir (also known as T-705 or 6-fluoro-3-hydroxy-2-pyrazinecarboxamide). nih.govnih.gov Discovered by Toyama Chemical Co., Ltd. in Japan through the screening of a chemical library, Favipiravir was initially identified for its activity against the influenza virus. nih.govdrugbank.comoatext.com It was approved in Japan in 2014 for the treatment of influenza infections that were unresponsive to conventional therapies. drugbank.comoatext.com

Favipiravir's significance lies in its novel mechanism of action. It functions as a prodrug, meaning it is converted into its active form, Favipiravir-RTP (favipiravir ribofuranosyl-5'-triphosphate), within the body's cells. nih.govdrugbank.com This active form selectively inhibits the RNA-dependent RNA polymerase (RdRp) of RNA viruses, an enzyme crucial for the replication of the viral genome. nih.govdrugbank.com This mechanism is distinct from many existing antiviral drugs that primarily target viral entry or exit from host cells. drugbank.com

The broad-spectrum activity of Favipiravir against a wide range of RNA viruses, including influenza A, B, and C viruses, arenaviruses, bunyaviruses, and filoviruses, has made it a subject of intense international research. nih.govnih.govdrugbank.com Its potential efficacy against emerging and re-emerging viral threats has further solidified its importance in the landscape of antiviral chemotherapy. mdpi.com

Rationale for Investigating Favipiravir Analogs and Related Methoxy-Substituted Pyrazine Carboxamides

The success of Favipiravir has spurred significant interest in the development of its structural analogs. The primary motivation behind this research is the hypothesis that new analogs may offer improved efficacy, better pharmacokinetic profiles, and potentially reduced side effects. mdpi.com Scientists are exploring how modifications to the core pyrazine carboxamide structure can enhance the compound's ability to be recognized and utilized by the viral RdRp, leading to more potent inhibition of viral replication. mdpi.com

One area of focus has been the synthesis of analogs with substitutions at various positions on the pyrazine ring. nih.govmdpi.com The introduction of different functional groups can alter the electronic and steric properties of the molecule, influencing its interaction with the target enzyme. Methoxy (B1213986) (-OCH3) substitution, in particular, has been investigated in various heterocyclic compounds for its potential to modulate biological activity. The investigation into methoxy-substituted pyrazine carboxamides, such as 3-Methoxy Favipiravir, is a logical progression in the quest for more effective antiviral agents. researchgate.net

Structural Relationship of this compound to Parent Favipiravir (6-Fluoro-3-hydroxypyrazine-2-carboxamide)

The core structure of Favipiravir is a pyrazine ring with a carboxamide group at position 2, a hydroxyl group at position 3, and a fluorine atom at position 6. nih.gov The chemical name for Favipiravir is 6-fluoro-3-hydroxypyrazine-2-carboxamide. nih.gov

The structural relationship between these two compounds is fundamental to understanding the structure-activity relationship (SAR) of this class of antivirals. By comparing the biological activity of Favipiravir with that of this compound and other analogs, researchers can gain valuable insights into which structural features are essential for antiviral efficacy. researchgate.netrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6FN3O2 B13429669 3-Methoxy Favipiravir

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6FN3O2

Molecular Weight

171.13 g/mol

IUPAC Name

6-fluoro-3-methoxypyrazine-2-carboxamide

InChI

InChI=1S/C6H6FN3O2/c1-12-6-4(5(8)11)10-3(7)2-9-6/h2H,1H3,(H2,8,11)

InChI Key

KAXZXZCNSDBROE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(N=C1C(=O)N)F

Origin of Product

United States

Mechanism of Antiviral Action Hypothesized for 3 Methoxy Favipiravir

Potential Interactions with Viral RNA-Dependent RNA Polymerase (RdRp)

The cornerstone of the hypothesized antiviral activity of 3-Methoxy Favipiravir (B1662787) is its interaction with the viral RdRp. wjpmr.com Like its parent compound, it is thought to be converted intracellularly into a triphosphate form, 3-Methoxy-Favipiravir-ribofuranosyl-5'-triphosphate (3-Methoxy-Favipiravir-RTP). This active metabolite then acts as a substrate for the viral RdRp. biotech-asia.org

The active triphosphate form of Favipiravir, Favipiravir-RTP, is recognized by viral RdRp as a purine (B94841) nucleotide, effectively competing with natural substrates like adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP). nih.govnih.gov This mimicry allows it to be incorporated into the nascent viral RNA strand. nih.gov Enzyme kinetic analyses have demonstrated that Favipiravir-RTP competitively inhibits the incorporation of ATP and GTP. nih.gov It is hypothesized that 3-Methoxy Favipiravir-RTP would behave similarly, acting as a pseudo-purine that the viral polymerase mistakes for a natural building block of RNA. oatext.combiorxiv.org This recognition as a substrate is the crucial first step in its inhibitory action. nih.gov

Once the viral RdRp incorporates the nucleoside analog into the growing RNA chain, two primary inhibitory outcomes are postulated for Favipiravir, and by extension, for its 3-methoxy derivative:

Viral RNA Chain Termination: Some studies suggest that the incorporation of a single molecule of Favipiravir-RTP into the nascent RNA strand can prevent the subsequent addition of nucleotides, thereby halting the elongation of the viral RNA. nih.govunica.itnih.gov This immediate cessation of RNA synthesis effectively terminates viral replication. unica.it Although the active form possesses the 3'-OH group necessary for forming the next phosphodiester bond, its incorporation appears to create a structure that sterically hinders the polymerase from adding the next nucleotide. nih.govnih.gov

Lethal Mutagenesis: An alternative and widely supported mechanism is lethal mutagenesis. researchgate.netnih.gov In this scenario, the incorporation of the analog does not immediately stop chain elongation. Instead, its ambiguous base-pairing properties lead to the introduction of mutations during subsequent rounds of replication. plos.org For instance, Favipiravir-RTP can be incorporated in place of a guanine (B1146940) or adenine. researchgate.net When the newly synthesized (and now mutated) RNA strand is used as a template, the polymerase may read the incorporated analog incorrectly, leading to an accumulation of mutations throughout the viral genome. nih.govplos.org Studies on Favipiravir have shown an increase in G-to-A and C-to-T transition mutations in viruses like influenza and Hepatitis C. researchgate.netplos.org This high mutation rate, exceeding the virus's error threshold, results in the production of non-viable viral progeny, a phenomenon known as "error catastrophe". nih.gov

Table 1: Dominant Mutation Types Induced by Favipiravir in Various RNA Viruses This table is based on data for the parent compound, Favipiravir, and is presented as a hypothetical model for this compound.

VirusDominant Mutation TransitionsReference
Influenza A (H1N1) VirusG → A and C → T/U researchgate.netnih.gov
Hepatitis C Virus (HCV)G → A and C → U plos.org
NorovirusA → G and U → C plos.org
Rift Valley Fever Virus (RVFV)G → A and C → U asm.org

The prevailing view is that both chain termination and lethal mutagenesis may contribute to the antiviral effect of Favipiravir, with the dominant mechanism potentially varying depending on the specific virus and the concentration of the drug. oatext.combiorxiv.org

Proposed Selectivity of Action Against Viral Polymerases Over Host Cellular Polymerases

A critical feature for any successful antiviral nucleoside analog is its selective targeting of viral enzymes over host cellular machinery. It is hypothesized that this compound, like its parent compound, would exhibit high selectivity for viral RdRp. nih.gov The active form of Favipiravir, Favipiravir-RTP, shows potent inhibition of influenza virus RdRp while having a significantly weaker effect on human DNA and RNA polymerases. biotech-asia.orgnih.gov For example, Favipiravir-RTP was found to be over 2,000 times more selective for the influenza virus RdRp compared to human RNA polymerase II. nih.gov This selectivity is attributed to structural differences between the active sites of viral and human polymerases, which allows the viral enzyme to recognize and incorporate the analog much more efficiently. biotech-asia.org This ensures that the host cell's own nucleic acid synthesis is not significantly disrupted. nih.gov

Table 2: Comparative Inhibition of Viral vs. Human Polymerases by Favipiravir-RTP This table presents data for the parent compound, Favipiravir, as a basis for the hypothesized selectivity of this compound.

PolymeraseOrganism/Virus50% Inhibitory Concentration (IC₅₀) in µMReference
RNA-dependent RNA polymerase (RdRp)Influenza Virus0.341 nih.gov
RNA-dependent RNA polymerase (RdRp)Human Norovirus~2.5 nih.gov
DNA Polymerase αHuman>1,000 nih.gov
DNA Polymerase βHuman>1,000 nih.gov
DNA Polymerase γHuman>1,000 nih.gov
RNA Polymerase IIHuman905 nih.gov

Distinctions in Mechanistic Pathways Compared to Parent Favipiravir

The primary structural difference between this compound and its parent compound is the substitution of the hydroxyl group (-OH) at the 3-position of the pyrazine (B50134) ring with a methoxy (B1213986) group (-OCH₃). This seemingly minor modification is hypothesized to have significant implications for its antiviral mechanism.

The 3-hydroxyl group of Favipiravir is crucial for its biological activity, in part because it allows for keto-enol tautomerism. The enol form is considered important for recognition and subsequent intracellular conversion to the active triphosphate metabolite (Favipiravir-RTP). mdpi.com Replacing the hydroxyl group with a methoxy group would prevent this tautomerism, locking the molecule in a form that may be less efficiently recognized by the cellular enzymes, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), responsible for the initial and critical phosphoribosylation step. mdpi.com

Preclinical Antiviral Efficacy of 3 Methoxy Favipiravir

In Vitro Antiviral Spectrum and Potency in Viral Cell Culture Models

The initial assessment of any antiviral candidate involves rigorous in vitro testing to determine its spectrum of activity and potency against various viruses in cell culture systems.

Research has demonstrated that Favipiravir (B1662787), the parent compound of 3-Methoxy Favipiravir, exhibits a broad spectrum of activity against numerous RNA viruses. portico.orgwjpmr.comnih.gov This activity is attributed to its mechanism of action as a selective inhibitor of viral RNA-dependent RNA polymerase (RdRp). wjpmr.com

The antiviral activity of Favipiravir and its analogs has been evaluated against a diverse group of RNA viruses, including:

Influenza Viruses: Favipiravir is a potent inhibitor of influenza A, B, and C viruses, including strains resistant to other antiviral drugs like oseltamivir (B103847). nih.govpnas.org It has shown efficacy against seasonal strains, pandemic H1N1, and highly pathogenic avian influenza H5N1. wjpmr.comnih.gov

Bunyaviruses: Favipiravir has demonstrated effectiveness against members of the Bunyaviridae family. portico.org

Arenaviruses: The compound has also shown potent activity against arenaviruses. portico.org

Filoviruses: Notably, Favipiravir has been investigated for its potential against filoviruses like the Ebola virus. wjpmr.com

SARS-CoV-2 Analogs: While Favipiravir's sensitivity against SARS-CoV-2 is lower than that against the influenza virus, it has been a subject of intense research for the treatment of COVID-19. nih.govnih.gov Derivatives with modifications at the 3-O-position, such as acetylation, have been explored to enhance antiviral activity against coronaviruses. nih.gov

The non-fluorinated analog of Favipiravir, T-1105, has shown 2- to 5-fold higher antiviral activity against the Chikungunya virus (a togavirus) compared to Favipiravir. nih.gov Another analog, T-1106, exhibited superior activity against yellow fever virus in hamsters. portico.org

Table 1: In Vitro Antiviral Activity of Favipiravir and its Analogs Against Various RNA Viruses

Virus Family Virus Compound Cell Line EC₅₀ (µM) Reference
Orthomyxoviridae Influenza A, B, C Favipiravir MDCK 0.014 - 0.55 µg/mL nih.gov
Togaviridae Chikungunya virus Favipiravir - 25 ± 3 nih.gov
Togaviridae Chikungunya virus T-1105 - 7.0 ± 1 nih.gov
Flaviviridae Zika virus T-1105 Vero 97.5 ± 6.8 nih.gov
Thogotovirus Bourbon virus Favipiravir Vero ~48 µg/mL (0.31 mM) nih.gov

A significant advantage of Favipiravir appears to be the low propensity for the development of viral resistance. mdpi.com While resistance to Favipiravir has been generated in vitro for some viruses, such as the Chikungunya virus with the K291R mutation in the nsP4 protein (RdRp), this has not been a widespread observation. nih.gov For influenza virus, a study identified that two mutations, K229R in the PB1 protein and P653L in the PA protein, were necessary for the evolution of resistance to Favipiravir. mdpi.com The lack of readily developed resistance is a crucial attribute for an antiviral drug. mdpi.com

In Vivo Antiviral Efficacy in Animal Models

Following promising in vitro results, the efficacy of an antiviral agent must be confirmed in relevant animal models of viral infection.

Animal studies have corroborated the broad-spectrum antiviral activity of Favipiravir observed in cell culture. portico.org It has demonstrated significant therapeutic efficacy in lethal infection models in mice. portico.org

Influenza Virus: In murine models of influenza, Favipiravir was more effective than oseltamivir against H1N1 and H5N1 viruses. portico.org It provided a dose-dependent increase in survival against both oseltamivir-sensitive and -resistant highly pathogenic H5N1 strains. pnas.org

Arenaviruses and Bunyaviruses: Strong activity for Favipiravir was observed in mice and hamsters against Punta Toro virus infections (a bunyavirus) and Pichinde virus (an arenavirus). portico.org

Flaviviruses: Orally administered Favipiravir was effective against West Nile virus infections in both mice and hamsters, leading to improved survival. portico.org In a hamster model of yellow fever, Favipiravir showed significant protection from death. portico.org

Bourbon Virus: In a murine model for the emerging tick-borne Bourbon virus, both prophylactic and therapeutic administration of Favipiravir resulted in complete protection from a lethal infection in immunocompromised mice. nih.govplos.org

A key indicator of antiviral efficacy in vivo is the reduction of viral load in target tissues.

Influenza Virus: In mice infected with influenza virus, Favipiravir treatment led to a significant reduction in pulmonary viral titers. abidipharma.com This reduction in viral load was associated with a decrease in the production of pro-inflammatory cytokines like TNF-α. abidipharma.com

Bourbon Virus: In mice infected with Bourbon virus, therapeutic treatment with Favipiravir resulted in low to undetectable viral replication in the liver and lungs. nih.gov However, no effect on spleen virus load was detected in this particular study. plos.org

Norovirus: In a mouse model of persistent norovirus infection, Favipiravir treatment was effective in decreasing virus titers and RNA levels in feces. elifesciences.org

Table 2: In Vivo Efficacy of Favipiravir in Animal Models

Virus Animal Model Key Findings Reference
Influenza A (H5N1) Mice Dose-dependent increase in survival against oseltamivir-sensitive and -resistant strains. pnas.org
Influenza A (H1N1) Mice Significant reduction in pulmonary viral load. abidipharma.com
Bourbon Virus Mice (Ifnar1-/-) Complete protection from lethal infection with both prophylactic and therapeutic treatment. nih.govplos.org
Punta Toro Virus Mice & Hamsters Strong antiviral activity observed. portico.org
West Nile Virus Mice & Hamsters Improved survival with oral administration. portico.org
Norovirus Mice Decreased virus titers and RNA levels in feces. elifesciences.org

Computational and Theoretical Chemistry Applications for 3 Methoxy Favipiravir

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are pivotal in understanding how a ligand such as 3-Methoxy Favipiravir (B1662787) interacts with its biological target, which for Favipiravir and its analogs is typically the RNA-dependent RNA polymerase (RdRp) of various viruses. mdpi.comresearchgate.net These computational techniques allow for the prediction of binding affinities and the detailed visualization of intermolecular interactions within the active site of the enzyme.

Molecular docking studies on Favipiravir and its derivatives have shown that these molecules can effectively bind to the active sites of RdRp from different viruses. mdpi.comtandfonline.com For 3-Methoxy Favipiravir, it is hypothesized that the pyrazine (B50134) carboxamide core would engage in similar interactions. The active form of Favipiravir, its ribofuranosyl-5′-triphosphate (F-RTP), is known to bind to the RdRp active sites, where the triphosphate group often interacts with key residues like aspartic acid. mdpi.com In silico studies on Favipiravir analogs have demonstrated that modifications to the parent structure can influence binding affinity. nih.govtandfonline.com For instance, the introduction of a methoxy (B1213986) group at the 3-position of the pyrazine ring in this compound could potentially alter the electronic distribution and steric profile of the molecule, thereby affecting its interactions with the active site residues of the viral polymerase.

MD simulations provide a more dynamic picture of the ligand-target complex, revealing conformational changes and the stability of interactions over time. tandfonline.com Studies on Favipiravir-TP have shown stable binding within the RdRp active site. tandfonline.com For this compound, MD simulations would be crucial to assess whether the methoxy substitution leads to a stable binding mode, comparable to or better than the parent compound. The binding energy, a key parameter calculated from these simulations, provides a quantitative measure of the binding affinity. For example, the triphosphate form of Favipiravir has shown a binding energy of -7.4 kcal/mol with the Nipah virus RdRp. tandfonline.com

Table 1: Predicted Binding Affinities of Favipiravir Analogs with Viral RdRp
CompoundViral TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues
Favipiravir-TPNipah Virus RdRp-7.4Asp726, Asn727
Remdesivir-TPNipah Virus RdRp-7.8Asp726, Asn727
Ribavirin-TPNipah Virus RdRp-6.9Asp726, Asn727

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of molecules like this compound. dergi-fytronix.comafricaresearchconnects.comresearchgate.netmediainsancreative.org These calculations provide insights into various molecular properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and reactivity descriptors.

The electronic properties of Favipiravir and its derivatives have been the subject of several theoretical studies. africaresearchconnects.commdpi.com The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and stability of a molecule; a smaller gap generally implies higher reactivity. mediainsancreative.org For Favipiravir, the HOMO-LUMO gap has been calculated to be optimal for its biological activity. mediainsancreative.org The introduction of a methoxy group, an electron-donating group, at the 3-position is expected to influence the electronic properties of the pyrazine ring. This substitution would likely raise the energy of the HOMO, potentially narrowing the HOMO-LUMO gap and altering the molecule's reactivity.

Other quantum chemical descriptors such as dipole moment, polarizability, and molecular electrostatic potential (MEP) are also important. The MEP, for instance, can identify the electron-rich and electron-poor regions of the molecule, which are crucial for understanding intermolecular interactions, including hydrogen bonding with the target protein. upc.edu DFT calculations on Favipiravir have highlighted the importance of its tautomeric forms, with different tautomers exhibiting varying stabilities and electronic properties. ajchem-b.com A similar analysis for this compound would be essential to understand its predominant form in a biological environment.

Table 2: Calculated Quantum Chemical Properties of Favipiravir and Analogs
Compound/Analog GroupHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Favipiravir (Tautomer F3)-7.23-2.015.223.53
Halogenated Favipiravir AnalogsVaries with halogen substitution, affecting electrophilicity.
Piperazine-substituted Favipiravir DerivativesShow altered reactivity parameters and improved binding ability in some cases. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Methoxy Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For a series of methoxy analogs of Favipiravir, a QSAR study would aim to develop a predictive model for their antiviral activity.

A QSAR study on Favipiravir analogs would typically involve calculating a variety of molecular descriptors for each compound. nih.govresearchgate.net These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Once these descriptors are calculated, statistical methods such as multiple linear regression or machine learning algorithms are employed to build a model that correlates a subset of these descriptors with the observed biological activity (e.g., IC50 or EC50 values).

While specific QSAR studies focusing solely on methoxy analogs of Favipiravir are not widely reported, the principles have been applied to other Favipiravir derivatives. nih.govtandfonline.com Such studies have identified key structural features that are important for antiviral activity. nih.gov A QSAR model for methoxy analogs could help in predicting the activity of untested compounds and guide the design of new, more potent derivatives. For example, a model might reveal the optimal position and number of methoxy substitutions on the Favipiravir scaffold to maximize antiviral efficacy.

Prediction of Antiviral Activity and Selectivity Through Computational Methods

Computational methods offer a powerful platform for the early prediction of the antiviral activity and selectivity of drug candidates like this compound. researchgate.net By integrating data from molecular docking, MD simulations, and QSAR studies, it is possible to build a comprehensive in silico profile of a compound's potential as an antiviral agent.

The prediction of antiviral activity often begins with docking the compound into the active site of the target viral polymerase. A strong binding affinity, as indicated by a low binding energy, suggests that the compound may be an effective inhibitor. rsc.org Furthermore, analyzing the specific interactions between the ligand and the protein can reveal whether the compound binds in a manner that is likely to disrupt the enzyme's function. mdpi.com For this compound, it would be important to determine if it can form the necessary hydrogen bonds and other interactions within the RdRp active site that are characteristic of known inhibitors.

Metabolic Pathways and Biotransformation of 3 Methoxy Favipiravir

Proposed Demethylation Pathway to Favipiravir (B1662787)

A primary and highly plausible metabolic pathway for 3-Methoxy Favipiravir is its demethylation to the active antiviral agent, Favipiravir (T-705). This conversion is a critical activation step, transforming the prodrug into its pharmacologically active form. In chemical synthesis, the removal of a methoxy (B1213986) group is a known step to produce Favipiravir, suggesting the feasibility of a similar biological process. scientificupdate.com

The biological demethylation would likely be catalyzed by cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases that are primary drivers of drug metabolism. Specifically, O-demethylation is a common reaction carried out by various CYP isoforms. This process involves the enzymatic hydroxylation of the methyl group, leading to an unstable intermediate that spontaneously cleaves to form the hydroxylated product (Favipiravir) and formaldehyde.

Table 1: Proposed Demethylation Reaction of this compound

PrecursorProposed Primary Enzyme SystemProductByproduct
This compoundCytochrome P450 (CYP) EnzymesFavipiravirFormaldehyde

Identification and Characterization of Potential Metabolites Beyond Demethylation

Beyond the principal demethylation pathway, this compound could theoretically undergo other metabolic transformations, leading to a range of potential metabolites. These alternative pathways may run parallel to or follow the initial demethylation. Based on the known metabolism of Favipiravir and other pyrazine-based compounds, several potential metabolites can be hypothesized.

Favipiravir itself is metabolized primarily through hydroxylation by aldehyde oxidase and to a lesser extent by xanthine (B1682287) oxidase to an inactive metabolite known as T-705M1. kuleuven.bedrugbank.com It is conceivable that this compound could also be a substrate for these enzymes, leading to hydroxylated derivatives of the intact methoxy compound.

Further metabolic reactions could include glucuronidation, where a glucuronic acid moiety is attached to the molecule, increasing its water solubility and facilitating excretion. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). Both the parent compound and its demethylated and hydroxylated metabolites could potentially undergo glucuronidation.

Table 2: Potential Metabolites of this compound

Potential MetaboliteProposed Metabolic ReactionPotential Enzyme Family
FavipiravirDemethylationCytochrome P450 (CYP)
Hydroxylated this compoundHydroxylationAldehyde Oxidase, Xanthine Oxidase
This compound GlucuronideGlucuronidationUDP-glucuronosyltransferases (UGTs)
Favipiravir GlucuronideGlucuronidation of the demethylated productUDP-glucuronosyltransferases (UGTs)

Investigation of Enzyme Systems Involved in Biotransformation of this compound

The primary enzyme systems anticipated to be involved in the biotransformation of this compound are the cytochrome P450 enzymes for the crucial demethylation step. In vitro studies using human liver microsomes and specific recombinant CYP enzymes would be necessary to identify the specific isoforms responsible for this conversion.

The intracellular activation of the resulting Favipiravir to its active triphosphate form (Favipiravir-RTP) is carried out by cellular kinases, with hypoxanthine-guanine phosphoribosyltransferase (HGPRT) thought to play a significant role in the initial ribosylation step. scientificupdate.commdpi.com While this is a critical step for antiviral activity, it is part of the activation of the demethylated product rather than a direct biotransformation of this compound itself.

Table 3: Summary of Potential Enzyme Systems in this compound Metabolism

Metabolic StepEnzyme Superfamily/FamilySpecific Enzymes (Proposed/Known for Favipiravir)
DemethylationCytochrome P450Specific CYP isoforms (e.g., CYP1A2, CYP2C9, CYP3A4) - Hypothetical
HydroxylationMolybdenum-containing OxidasesAldehyde Oxidase, Xanthine Oxidase
GlucuronidationUDP-glucuronosyltransferasesVarious UGT isoforms
Intracellular Activation (of Favipiravir)Phosphoribosyltransferases, KinasesHypoxanthine-guanine phosphoribosyltransferase (HGPRT), Cellular Kinases

Development of Novel Derivatives and Prodrug Strategies Based on the 3 Methoxy Favipiravir Scaffold

Design and Synthesis of Modified Analogs for Enhanced Antiviral Potency

The primary objective behind designing analogs of the 3-methoxy favipiravir (B1662787) scaffold is to improve upon the antiviral efficacy of the parent compound, favipiravir. Research efforts have focused on the synthesis and evaluation of various derivatives, particularly through functionalization at the 3- and 6-positions of the pyrazine (B50134) ring.

One synthetic route to a 3-methoxy derivative involves the treatment of methyl 6-bromo-3-amino-2-pyrazinecarboxylate with sodium nitrite (B80452) in sulfuric acid, followed by refluxing in methanol (B129727) to yield methyl 6-bromo-3-methoxy-2-pyrazinecarboxylate portico.org. Further modifications can then be introduced. A study focused on the 3-O-functionalization of the favipiravir scaffold explored how different substituents at this position impact antiviral activity researchgate.net. It was found that acetylation at the 3-hydroxy position resulted in compounds with higher antiviral activity compared to favipiravir itself researchgate.netnih.gov. In contrast, derivatives modified with larger groups, such as benzylation or methanosulfonation, were found to be the least active compounds researchgate.net. This suggests that the nature of the substituent at the 3-position is critical for antiviral potency.

The antiviral efficacy of these analogs is often evaluated in vitro against various viral models. For instance, the acetylated derivative of favipiravir demonstrated a notable improvement in its antiviral profile against coronavirus models researchgate.netnih.gov. The enhanced activity of the acetylated analog is considered a convenient functionalization to boost the therapeutic potential of the favipiravir scaffold nih.gov.

Table 1: Antiviral Activity of 3-O-Substituted Favipiravir Analogs This table is illustrative and based on findings that specific modifications enhance or decrease activity. Quantitative EC50 values for 3-Methoxy Favipiravir specifically were not available in the provided search results.

Compound/AnalogModification at 3-PositionReported Antiviral Activity OutcomeReference
Favipiravir-OH (Hydroxy)Baseline Activity researchgate.netnih.gov
3-O-Acetyl-Favipiravir-OCOCH₃ (Acetyl)Higher activity than Favipiravir researchgate.netnih.gov
3-O-Benzyl-Favipiravir-OCH₂C₆H₅ (Benzyl)Lower activity than Favipiravir researchgate.net
3-O-Methanesulfonyl-Favipiravir-OSO₂CH₃ (Methanesulfonyl)Lower activity than Favipiravir researchgate.net

Co-crystallization and Complex Formation Studies with Metal Centers

The interaction of favipiravir and its analogs with metal ions is an area of study aimed at understanding and potentially modifying the drug's physicochemical properties. Investigations into the complexation of favipiravir with metal centers have shown that it can form stable complexes, which could influence its biological activity and delivery.

A significant study reported the synthesis and characterization of a crystallized 6-methoxylated derivative of favipiravir in the presence of an iron (III) Lewis acid researchgate.net. This demonstrates the capability of the 3-methoxy analog scaffold to form metal complexes. The interaction between favipiravir and metal ions often involves the carbonyl and hydroxyl groups on the pyrazine ring. Theoretical simulations suggest that in some cases, a metal ion is captured between the carbonyl groups mdpi.com. For example, upon the addition of alkaline-earth metal ions to favipiravir, deprotonation and complexation occur, leading to the formation of 2:1 ligand-to-metal complexes mdpi.com.

Studies on favipiravir with iron (III) have revealed that the resulting metal complex can exhibit a tetrahedral geometry researchgate.net. The formation of these metal chelates is also being explored in the context of developing new antiviral strategies, with molecular docking studies showing that favipiravir can form chelates with transition metals such as iron, chromium, and nickel mdpi.com. These findings suggest that the this compound scaffold is also a viable candidate for the development of novel metallodrugs, where the metal center could play a crucial role in the mechanism of action or stability of the compound.

Rational Design of Prodrugs for Improved Pharmacological Attributes

Favipiravir itself is a prodrug that requires intracellular conversion to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP), to exert its antiviral effect nih.govmdpi.com. However, the therapeutic efficiency of favipiravir can be limited by factors such as a low rate of conversion into this active metabolite researchgate.netnih.gov. This limitation has spurred the rational design of new prodrugs based on the favipiravir scaffold to improve its pharmacological profile.

The design of a prodrug involves modifying the parent molecule to enhance properties like absorption, distribution, metabolism, and excretion (ADME) researchgate.netsciensage.info. For favipiravir analogs, a key strategy involves the modification of the 3-hydroxy group, a concept directly applicable to the this compound scaffold. Functionalization at this position, such as the acetylation that leads to 3-O-acetyl-favipiravir, can be considered a prodrug strategy researchgate.netnih.gov. The rationale is that the acetyl group can mask the polar hydroxyl group, potentially improving cell membrane permeability. Once inside the cell, cellular enzymes would cleave the acetyl group, releasing the active 3-hydroxy form, which can then be converted to the required triphosphate metabolite.

Studies have indeed shown that this type of modification can lead to an enhanced antiviral profile researchgate.netnih.gov. While extensive research has been conducted on diphosphate (B83284) (DP) prodrugs of the related analog T-1106, which have shown 5- to 10-fold higher antiviral activity than favipiravir, the direct application of these complex prodrug moieties to this compound is not yet widely reported mdpi.com. Nonetheless, the successful enhancement of antiviral activity through simple acetylation of the 3-position provides a strong proof-of-concept for prodrug strategies based on the this compound scaffold researchgate.netnih.gov. Molecular docking analyses have also been used to suggest potential prodrug forms of favipiravir that might exhibit more favorable pharmacokinetic features acs.org.

Future Research Directions and Unanswered Questions

Comprehensive Elucidation of Metabolic Pathways and Their Biological Implications

The metabolic journey of a drug within the body is a critical determinant of its efficacy and safety. For favipiravir (B1662787), the metabolic pathway is well-established: it is a prodrug that undergoes intracellular phosphoribosylation to its active form, favipiravir-ribofuranosyl-5'-triphosphate (FVP-RTP). rsc.orgmdpi.com This conversion is mediated by host cell enzymes. nih.gov The primary routes of inactivation involve hydroxylation by aldehyde oxidase and, to a lesser extent, xanthine (B1682287) oxidase. drugbank.com

A primary unanswered question for 3-Methoxy Favipiravir is how the substitution of the 3-hydroxyl group with a methoxy (B1213986) group alters this metabolic cascade. The methoxy group may be subject to O-dealkylation, a common metabolic reaction, which would convert it back to the hydroxyl form, essentially making this compound a prodrug of favipiravir itself. Alternatively, the methoxy group could stabilize the molecule against certain metabolic transformations, potentially leading to a different pharmacokinetic profile.

Future research must focus on in vitro and in vivo studies to map the metabolic fate of this compound. This includes identifying the key metabolites and the enzymes responsible for their formation. Understanding these pathways will be crucial for predicting the compound's bioavailability, half-life, and potential for drug-drug interactions.

Table 1: Known vs. Hypothesized Metabolism of Favipiravir and this compound

Metabolic Step Favipiravir (T-705) This compound (Hypothesized) Key Research Question
Activation Intracellular phosphoribosylation to FVP-RTP. rsc.orgLikely requires initial O-demethylation to favipiravir, followed by phosphoribosylation.Does O-demethylation occur efficiently in target cells?
Primary Inactivation Hydroxylation by aldehyde oxidase and xanthine oxidase. drugbank.comMay be less susceptible to direct oxidation at the 3-position. Other sites may become more prominent for metabolism.How does the methoxy group affect the affinity for aldehyde and xanthine oxidase?
Key Metabolites T-705-M1 (inactive hydroxylated form). nih.govPotentially favipiravir itself, and subsequently T-705-M1. Direct metabolites of the methoxy compound are unknown.What are the unique metabolites of this compound?

Advanced Mechanistic Insights at the Molecular and Atomic Levels

The antiviral action of favipiravir stems from the ability of its active triphosphate form, FVP-RTP, to be recognized as a substrate by viral RNA-dependent RNA polymerase (RdRp). jst.go.jp This leads to the inhibition of viral RNA synthesis. nih.govnih.gov The precise mechanism is thought to involve either chain termination or lethal mutagenesis, where the incorporation of FVP-RTP into the growing RNA strand introduces errors that are catastrophic for the virus. nih.gov

For this compound, it is plausible that its ultimate mechanism of action, following conversion to FVP-RTP, will be similar. However, the initial interactions of the methoxy compound with cellular machinery and potentially with the viral polymerase itself are unknown. Advanced techniques such as cryo-electron microscopy and X-ray crystallography will be invaluable in providing atomic-level insights. These studies can reveal how the methoxy analog, or its metabolites, bind to the active site of the RdRp of various target viruses. Such structural data is fundamental for understanding the basis of its antiviral activity and for guiding further structural modifications.

Refinement of Computational Models for Optimized Derivatization

Computational modeling, including molecular docking and quantum chemical methods, has become an indispensable tool in modern drug discovery. nih.govnih.gov For favipiravir and its analogs, computational studies have been used to predict their binding affinity to viral proteins and to understand their electronic properties. mdpi.comaip.org

Future research should leverage and refine these computational models specifically for this compound. By creating a robust in silico model of this compound interacting with viral RdRp, researchers can explore a vast chemical space for further derivatization. For instance, models could predict how modifications at other positions of the pyrazine (B50134) ring, in combination with the 3-methoxy group, might enhance binding affinity or improve the metabolic profile. These computational predictions can then guide the synthesis of a focused library of new analogs, making the drug discovery process more efficient and cost-effective.

Table 2: Potential Derivatization Strategies for this compound Based on Computational Modeling

Position on Pyrazine Ring Potential Modification Desired Outcome Computational Metric to Optimize
Position 6 Substitution with different halogens or small alkyl groups.Enhanced binding to RdRp, improved metabolic stability.Binding energy, interaction with key amino acid residues.
Carboxamide group Bioisosteric replacements.Improved cell permeability, altered pharmacokinetic properties.Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.
Methoxy group Replacement with other alkoxy groups (ethoxy, propoxy, etc.).Fine-tuning of metabolic activation rate.Rate of O-dealkylation, interaction with metabolic enzymes.

Exploration of Synergistic Antiviral Combinations Involving Methoxy Analogs

Combination therapy is a cornerstone of antiviral treatment, often leading to enhanced efficacy and a reduced risk of developing drug resistance. jst.go.jp Studies have shown that favipiravir can act synergistically with other antiviral agents, such as oseltamivir (B103847) and ivermectin, against various viruses. nih.govfrontierspartnerships.org

A crucial area of future investigation for this compound will be the exploration of its potential in synergistic antiviral combinations. Based on its presumed mechanism as an RdRp inhibitor, it would be logical to test its combination with drugs that have different viral targets. For example, combining it with a viral entry inhibitor or a protease inhibitor could lead to a potent multi-pronged attack on the virus. In vitro checkerboard assays followed by in vivo studies in relevant animal models will be necessary to identify promising synergistic partners and to determine the optimal dosing for such combinations.

Q & A

Q. What standardized analytical methods are validated for quantifying 3-Methoxy Favipiravir in biological matrices?

High-performance liquid chromatography (HPLC), liquid chromatography-tandem mass spectrometry (LC-MS/MS), and spectrofluorimetry are widely used. For example, reverse-phase HPLC with UV detection at 254 nm achieves a linear range of 0.1–50 µg/mL in serum, validated per ICH guidelines for precision (RSD < 2%) and accuracy (95–105%) . Spectrofluorimetric methods using λexem = 360/440 nm offer sensitivity down to 0.05 µg/mL, ideal for low-concentration pharmacokinetic studies . Method optimization should include robustness testing against pH, temperature, and matrix effects (e.g., plasma proteins).

Q. How is the RNA-dependent RNA polymerase (RdRp) inhibition mechanism of this compound experimentally characterized?

In vitro RdRp inhibition assays use purified viral polymerase and RNA templates. For instance, in influenza A H1N1, Favipiravir-triphosphate incorporation induces lethal mutagenesis, quantified via nucleotide misincorporation rates (e.g., G→A/C→T transversions) and reduced specific infectivity (infectious virus yield/viral RNA ratio) . Biochemical assays measuring IC50 values in RdRp elongation complexes (e.g., SARS-CoV-2 nsp12-nsp7-nsp8) under varying ATP/Favipiravir-TP ratios provide kinetic insights .

Q. Which preclinical models are appropriate for evaluating this compound’s antiviral efficacy?

Syrian hamster models infected with SARS-CoV-2 (e.g., intranasal inoculation) are robust for assessing viral load reduction (qPCR) and lung histopathology (e.g., alveolar edema scoring). High-dose Favipiravir (600 mg/kg/day) reduces lung titers by 2–3 log10 and improves pathology scores (e.g., 80% reduction in inflammation) . Ferret models are suitable for transmission studies (e.g., contact exposure rates) .

Advanced Research Questions

Q. How can researchers design experiments to identify RdRp mutations conferring resistance to this compound?

Apply serial passaging under subtherapeutic drug pressure (e.g., 10–50% IC50 in Vero E6 cells) followed by whole-genome sequencing (Illumina MiSeq). For SARS-CoV-2, mutations like K500R or P323L in nsp12 may emerge, validated via reverse genetics (infectious clone generation) and in vitro RdRp activity assays (e.g., fluorescence-based RNA synthesis) . Computational saturation mutagenesis (Rosetta ΔΔG calculations) predicts resistance hotspots (e.g., active-site residues S861, D623) .

Q. What computational strategies predict binding interactions between this compound and viral polymerases?

Molecular dynamics (MD) simulations (AMBER/CHARMM force fields) of RdRp-Favipiravir-TP complexes (100+ ns trajectories) analyze hydrogen bonding (e.g., Ser861, Asp623), binding free energy (MM-PBSA), and conformational stability . Interface-based design tools (e.g., RosettaDesign) generate mutant libraries to identify affinity-reducing mutations (ΔΔG > 2 kcal/mol) . Cryo-EM-guided docking (AutoDock Vina) optimizes inhibitor placement in the active site .

Q. How should contradictory findings between preclinical and clinical efficacy data be reconciled?

Conduct systematic reviews (PRISMA guidelines) with meta-regression to adjust for confounders (e.g., disease severity, dosing regimens). For example, while hamster models show Favipiravir reduces viral loads (p < 0.001) , clinical meta-analyses (n = 1,500 patients) found no mortality benefit (OR = 1.02, 95% CI: 0.89–1.17) . Pharmacokinetic-pharmacodynamic (PK/PD) modeling can identify species-specific disparities (e.g., human plasma Cmax < IC90) .

Methodological Notes

  • Experimental Design : Use factorial designs (e.g., 2×2 dose-time matrices) to optimize in vivo dosing. Include sham-treated controls and blinded pathology scoring .
  • Data Contradictions : Apply sensitivity analyses (e.g., leave-one-out meta-analysis) to assess outlier studies. For mechanistic discrepancies (e.g., mutagenesis vs. chain termination), use single-molecule sequencing (PacBio) to resolve nucleotide incorporation patterns .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.